molecular formula C19H22Cl2O3 B14735577 1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol CAS No. 6287-70-3

1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol

Cat. No.: B14735577
CAS No.: 6287-70-3
M. Wt: 369.3 g/mol
InChI Key: FNYAMHVEMAPASS-UHFFFAOYSA-N
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Description

1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol is an organic compound characterized by the presence of two 4-chloro-3,5-dimethylphenoxy groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol typically involves the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(3,4-dimethylphenoxy)propan-2-ol
  • 1,3-Bis(4-chlorophenoxy)propan-2-ol
  • 1,3-Bis(3,5-dimethylphenoxy)propan-2-ol

Uniqueness

1,3-Bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol is unique due to the presence of both chloro and dimethyl substituents on the phenoxy groups. This structural feature may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6287-70-3

Molecular Formula

C19H22Cl2O3

Molecular Weight

369.3 g/mol

IUPAC Name

1,3-bis(4-chloro-3,5-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C19H22Cl2O3/c1-11-5-16(6-12(2)18(11)20)23-9-15(22)10-24-17-7-13(3)19(21)14(4)8-17/h5-8,15,22H,9-10H2,1-4H3

InChI Key

FNYAMHVEMAPASS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(COC2=CC(=C(C(=C2)C)Cl)C)O

Origin of Product

United States

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